

# Pharmacological Profile of Velagliflozin Proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Velagliflozin proline |           |
| Cat. No.:            | B10857724             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Velagliflozin proline** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Developed by Boehringer Ingelheim, this compound has been approved for veterinary use under the trade name Senvelgo® to improve glycemic control in cats with diabetes mellitus.[1][2][3][4][5] By blocking SGLT2, Velagliflozin induces glucosuria, thereby lowering blood glucose levels independently of insulin action. This technical guide provides a comprehensive overview of the pharmacological profile of **Velagliflozin proline**, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and key findings from preclinical and clinical studies. The information is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

#### Introduction

Diabetes mellitus is a common endocrine disorder in felines, characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Traditional management relies on insulin administration, which can be challenging for pet owners.[6] **Velagliflozin proline** emerges as a novel oral therapeutic option, offering a convenient, once-daily liquid formulation. [5] Its mechanism of action, targeting the kidneys to excrete excess glucose, provides an alternative approach to glycemic control.[1][3][5] This document will delve into the detailed pharmacological characteristics of **Velagliflozin proline**.



#### **Mechanism of Action**

Velagliflozin proline is a highly selective inhibitor of SGLT2.[7][8] SGLT2 is a low-affinity, high-capacity transporter located predominantly in the S1 segment of the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7] [8] By competitively inhibiting SGLT2, Velagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][5] This process effectively lowers the renal threshold for glucose and subsequently reduces blood glucose concentrations.[5] The glucose-lowering effect of Velagliflozin is independent of insulin secretion or sensitivity. While highly selective for SGLT2, some minor interaction with SGLT1, which is present in the later segments of the proximal tubule and the small intestine, may occur.[1] This minor SGLT1 inhibition is thought to contribute to the prevention of hypoglycemia, as some glucose reabsorption is maintained.[6]

### **Signaling Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of **Velagliflozin proline** in the renal proximal tubule.



# Pharmacological Data Selectivity

While specific IC50 values for Velagliflozin's inhibition of SGLT1 and SGLT2 are not publicly available in the reviewed literature, it is consistently described as a highly selective SGLT2 inhibitor.[7][8] For context, other approved SGLT2 inhibitors exhibit a wide range of selectivity over SGLT1, from approximately 150-fold to over 2000-fold.[4][9][10][11] The high selectivity of Velagliflozin for SGLT2 is crucial for minimizing off-target effects, particularly gastrointestinal side effects that can be associated with significant SGLT1 inhibition in the gut.

#### **Pharmacokinetics**

Pharmacokinetic studies of Velagliflozin have been conducted in the target species.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats



| Parameter                       | Value                                                                                                        | Species | Study<br>Conditions                    | Reference |
|---------------------------------|--------------------------------------------------------------------------------------------------------------|---------|----------------------------------------|-----------|
| Elimination<br>Half-life (T1/2) | 4.5 to 6.4<br>hours                                                                                          | Cat     | Oral<br>administration<br>(fed/fasted) | [12]      |
| Metabolism                      | Primary pathways include oxidation, a combination of oxidation and dehydrogenation, and sulfate conjugation. | Cat     | Oral<br>administration                 | [12]      |
| Excretion                       | Primarily excreted unchanged in feces, with minor renal excretion (~4%).                                     | Cat     | Oral<br>administration                 | [12]      |
| Distribution                    | Volume of distribution (Vss) is similar to total body water, indicating tissue distribution.                 | Cat     | Intravenous<br>administration          | [12]      |

| Food Effect | Systemic exposure is greater in the fasted state compared to the fed state. | Cat | Not specified |[13]|

## **Pharmacodynamics and Efficacy**

The pharmacodynamic effects of Velagliflozin are a direct consequence of its mechanism of action, leading to increased urinary glucose excretion and a reduction in blood glucose levels.



The SENSATION study, a large clinical field trial, evaluated the efficacy and safety of Velagliflozin in 252 diabetic cats (214 newly diagnosed and 38 previously insulin-treated) over 180 days.[7][8][10][14][15][16][17]

Table 2: Efficacy of Velagliflozin in Diabetic Cats (SENSATION Study)

| Paramete                    | Baseline | Day 30   | Day 60   | Day 120  | Day 180  | Referenc            |
|-----------------------------|----------|----------|----------|----------|----------|---------------------|
| r                           | (Median) | (Median) | (Median) | (Median) | (Median) | e                   |
| Blood<br>Glucose<br>(mg/dL) | 436      | 153      | 134      | 128      | 125      | [7][10]<br>[14][17] |

| Fructosamine (µmol/L) | 538 | 310 | 286 | 269 | 263 |[7][10][14][17] |

At the end of the 180-day study, 81% of the remaining 158 cats had blood glucose and/or fructosamine levels within the reference range.[7][14] Significant improvements in clinical signs were also observed, with 88.6% showing improvement in polyuria and 87.7% in polydipsia.[7] [14]

Another study comparing once-daily oral Velagliflozin to twice-daily insulin injections in 116 diabetic cats found Velagliflozin to be noninferior to insulin treatment.[18] On day 45, 54% of cats treated with Velagliflozin and 42% of cats treated with insulin showed treatment success. [18] By day 91, a higher percentage of cats in the Velagliflozin group had a mean blood glucose of <252 mg/dL (78% vs. 60%) and fructosamine levels <450 µmol/L (76% vs. 61%) compared to the insulin group.[18]

Velagliflozin has also been investigated for the management of insulin dysregulation in ponies, a condition that increases the risk of laminitis.

Table 3: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies



| Parameter                     | Control Group | Velagliflozin<br>Group (0.3<br>mg/kg) | Outcome                                      | Reference |
|-------------------------------|---------------|---------------------------------------|----------------------------------------------|-----------|
| Maximum Glucose Concentration | 12.1 mM       | 9.4 mM                                | 22% lower in<br>treated group<br>(P = 0.014) | [19][20]  |
| Maximum Insulin Concentration | 272 μIU/mL    | 149 μIU/mL                            | 45% lower in treated group (P = 0.017)       | [19][20]  |

| Laminitis Incidence | 14 out of 37 ponies | 0 out of 12 ponies | Significantly lower in treated group (P = 0.011) |[19][20] |

A 16-week study in ponies with insulin dysregulation demonstrated that Velagliflozin (0.3 mg/kg once daily) was well-tolerated and effectively reduced post-prandial hyperinsulinemia.

#### **Experimental Protocols**

Detailed, step-by-step protocols for the key experiments are not fully available in the published literature. However, the general methodologies employed in the clinical trials are described.

# Feline Diabetes Mellitus Clinical Trial (SENSATION Study)

- Study Design: A prospective, baseline-controlled, open-label clinical field trial.[7][8][14]
- Animals: 252 client-owned cats with diabetes mellitus.[7][8][10][14][15][16][17]
- Treatment: Velagliflozin administered orally once daily.[7][8][14]
- Assessments: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[7][8][14] Blood glucose was measured using a validated veterinary portable blood glucose monitor.[15] Fructosamine was measured using a nitroblue tetrazolium dye technique.[15] Urine was analyzed for ketones using commercially available test strips.[15]



#### **Equine Insulin Dysregulation Study**

- Study Design: Randomized, controlled study.[19][20]
- Animals: Ponies identified with insulin dysregulation via an oral glucose test.[19]
- Treatment: Velagliflozin (0.3 mg/kg BW, p.o., s.i.d.) or a placebo.[19][20]
- Dietary Challenge: Ponies were fed a diet high in non-structural carbohydrates (NSC) to induce hyperinsulinemia.[19][20]
- Assessments: Blood glucose and serum insulin concentrations were measured over 4 hours after feeding.[19] Clinical signs of laminitis were monitored daily.[20]

### **Experimental Workflow**







Click to download full resolution via product page

Caption: Generalized workflow for the feline and equine clinical studies.

## **Safety and Tolerability**

In clinical trials, Velagliflozin was generally well-tolerated. The most common adverse events reported in cats were changes in stool consistency (loose feces or diarrhea).[9] A significant safety concern with SGLT2 inhibitors, including Velagliflozin, is the risk of diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[13] In the SENSATION study, ketonuria developed in 13.9% of cats, with 7.1% developing ketoacidosis.



[7][14][15] The risk of DKA was higher in cats previously treated with insulin compared to newly diagnosed diabetic cats.[7][14][15] Therefore, careful patient selection and monitoring for ketones, especially during the initial treatment period, are crucial.[13]

#### Conclusion

Velagliflozin proline represents a significant advancement in the management of feline diabetes mellitus, offering an effective and convenient oral treatment option. Its selective inhibition of SGLT2 provides a novel mechanism for glycemic control. The available data from clinical trials in cats and ponies demonstrate its efficacy in lowering blood glucose and insulin levels, respectively, with a generally acceptable safety profile. Further research to elucidate the specific inhibitory constants for SGLT1 and SGLT2 and to detail the downstream metabolic effects will provide a more complete understanding of this promising therapeutic agent. The risk of diabetic ketoacidosis necessitates careful patient monitoring and owner education. As an SGLT2 inhibitor, Velagliflozin's utility may extend to other species and metabolic conditions, warranting further investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SGLT2 inhibitor Wikipedia [en.wikipedia.org]
- 2. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 3. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician's Brief [cliniciansbrief.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Velagliflozin (Senvelgo®) Veterinary Partner VIN [veterinarypartner.vin.com]
- 6. bsava.com [bsava.com]
- 7. Frontiers | Sodium-glucose co-transporter 2 inhibitors: a pleiotropic drug in humans with promising results in cats [frontiersin.org]

#### Foundational & Exploratory





- 8. Sodium-glucose co-transporter 2 inhibitors: a pleiotropic drug in humans with promising results in cats PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsava.com [bsava.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 14. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 15. abvp.com [abvp.com]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SGLT2 inhibitor use in the management of feline diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 19. The sodium-glucose co-transporter 2 inhibitor velagliflozin reduces hyperinsulinemia and prevents laminitis in insulin-dysregulated ponies PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of Velagliflozin Proline: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857724#pharmacological-profile-of-velagliflozin-proline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com